![molecular formula C23H24ClN5O2 B2388701 8-{[benzyl(methyl)amino]methyl}-7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 843626-88-0](/img/structure/B2388701.png)
8-{[benzyl(methyl)amino]methyl}-7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Description
8-{[benzyl(methyl)amino]methyl}-7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C23H24ClN5O2 and its molecular weight is 437.93. The purity is usually 95%.
BenchChem offers high-quality 8-{[benzyl(methyl)amino]methyl}-7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-{[benzyl(methyl)amino]methyl}-7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Researchers have explored the antimicrobial potential of this compound. Specifically, derivatives like compound 18 exhibited promising antibacterial activity, with a minimum inhibitory concentration (MIC) of 458.15 μM. The presence of an isopropyl group seems crucial for this effect .
- Additionally, derivatives 4 and 6 demonstrated antifungal properties. Compound 6, in particular, stood out with a MIC of 626.62 μM against pathogenic fungi. These compounds were fungicidal, with MFC/MIC ratios ≤ 4 .
- For antifungal activity, compounds 4 and 6 directly interacted with ergosterol in the fungal plasma membrane and cell wall. This interaction likely contributes to their efficacy .
- Molecular docking simulations suggested that compound 6 targets caHOS2 and caRPD3 in Candida albicans, while compound 18 likely interacts with saFABH in Staphylococcus aureus .
- Compound 18 was tested in combination with amoxicillin (a first-choice antimicrobial for S. aureus infections). The Checkerboard method revealed potential additive effects, emphasizing its value in combination therapy .
- Given its cinnamoyl structure, this compound could be relevant in the synthesis of coumarin derivatives. Coumarins exhibit diverse biological activities, including anticoagulant, anti-inflammatory, and anticancer effects .
- Although not directly related, the compound’s heterocyclic nature may inspire investigations into imidazole synthesis. Imidazoles play essential roles in functional molecules used across various applications .
Antimicrobial Activity
Mechanism of Action
Synergistic Effects
Coumarin Systems
Imidazole Synthesis
properties
IUPAC Name |
8-[[benzyl(methyl)amino]methyl]-7-[(4-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5O2/c1-26(13-16-7-5-4-6-8-16)15-19-25-21-20(22(30)28(3)23(31)27(21)2)29(19)14-17-9-11-18(24)12-10-17/h4-12H,13-15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDKWDZYKZQISSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN(C)CC3=CC=CC=C3)CC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-[[Benzyl(methyl)amino]methyl]-7-[(4-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
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